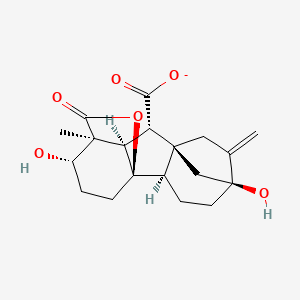
gibberellin A1(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gibberellin A1(1-) is conjugate base of gibberellin A1. It has a role as a human metabolite. It is a conjugate base of a gibberellin A1.
Applications De Recherche Scientifique
Growth Regulation
Plant Growth Promotion
Gibberellin A1 is primarily known for its ability to promote stem elongation and overall plant growth. It acts by breaking dormancy in seeds and stimulating cell division and elongation. Research has demonstrated that GA1 can significantly increase the height of various plant species, particularly in dwarf mutants that lack the ability to produce endogenous gibberellins.
Case Study: Pea Plants
A study on Pisum sativum (pea) plants showed that exogenous application of GA1 resulted in a marked increase in plant height compared to untreated controls. The experiment indicated that plants grown under continuous darkness exhibited the greatest response to GA1 treatment, highlighting its effectiveness in promoting growth under suboptimal conditions .
Flowering Induction
Bolting and Flowering
Gibberellin A1 is instrumental in inducing flowering in certain plant species, particularly those that require vernalization or specific environmental cues to flower. For instance, GA1 has been used effectively to induce bolting in biennial plants like Brassica oleracea.
Data Table: Effects of GA1 on Flowering
| Plant Species | Treatment | Result |
|---|---|---|
| Brassica oleracea | GA1 applied pre-bolting | Early flowering observed |
| Arabidopsis thaliana | GA1 applied post-vernalization | Increased flower production observed |
Seed Germination
Enhancing Germination Rates
Gibberellin A1 enhances seed germination by breaking dormancy and promoting the synthesis of enzymes necessary for seedling development. This application is particularly beneficial for seeds with hard coats or those requiring specific environmental conditions to germinate.
Case Study: Barley Seeds
Research conducted on barley seeds demonstrated that soaking seeds in a solution of GA1 prior to planting resulted in significantly higher germination rates compared to untreated seeds. The study concluded that GA1 effectively promotes the mobilization of stored nutrients during germination .
Agricultural Applications
Crop Yield Improvement
GA1 has been widely adopted in agriculture to improve crop yields. Its application can lead to increased fruit size and quality, as well as enhanced resistance to environmental stressors.
Data Table: Crop Yield Enhancement with GA1
| Crop Type | Application Method | Yield Increase (%) |
|---|---|---|
| Rice | Foliar spray | 15% |
| Grapes | Soil drench | 20% |
| Tomatoes | Seed treatment | 25% |
Biotechnological Applications
Genetic Studies
Gibberellin A1 is used in genetic studies to understand the mechanisms of plant growth regulation. Researchers utilize GA1 to manipulate gene expression related to growth and development, providing insights into plant biology.
Case Study: Arabidopsis thaliana
In Arabidopsis thaliana, the role of DELLA proteins as growth repressors has been elucidated through studies involving GA1. The application of GA1 led to the degradation of these proteins, thereby promoting growth and enabling researchers to explore gene regulatory networks involved in plant development .
Propriétés
Formule moléculaire |
C19H23O6- |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate |
InChI |
InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/p-1/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1 |
Clé InChI |
JLJLRLWOEMWYQK-OBDJNFEBSA-M |
SMILES isomérique |
C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)[O-])OC2=O)O |
SMILES canonique |
CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)[O-])OC2=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















